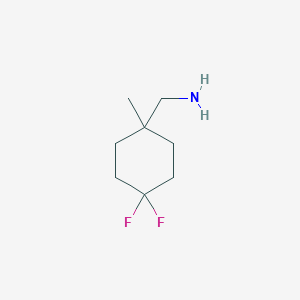

(4,4-Difluoro-1-methylcyclohexyl)methanamine

Descripción

(4,4-Difluoro-1-methylcyclohexyl)methanamine is a fluorinated cyclohexylamine derivative characterized by a methyl group and two fluorine atoms at the 4-positions of the cyclohexane ring, with a methanamine substituent. This compound is listed in commercial catalogs as a hydrochloride salt (Ref: 10-F096135) but is currently discontinued, limiting its accessibility for research . Its molecular formula is C₈H₁₄F₂N, with a molecular weight of 162.2 g/mol, as indicated by Enamine Ltd’s building block catalog .

Propiedades

IUPAC Name |

(4,4-difluoro-1-methylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWONXEKZPVRDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fluorination of Cyclohexyl Derivatives

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | Et3N·3HF, DCM or THF | 130 °C | 12 h | ~80-85% | Produces difluorinated diastereomers |

| Halogenation (Patent) | Paraformaldehyde, HCl/HBr, catalyst (ZnCl2) | Reflux (4-10 h) | 4-10 h | Not specified | Forms halogenated benzyl intermediates |

| Quaternary Salt Formation | Methenamine, solvent B (e.g., toluene) | Reflux | 2-5 h | Not specified | White solid quaternary ammonium salt |

| Hydrolysis | Concentrated HCl, solvent C | Reflux (3-10 h) | 3-10 h | Not specified | Yields difluorobenzene methanamine |

| Reductive Amination | Aldehyde + NH3 + NaBH3CN | Room temp to reflux | Several hours | Variable | Alternative route for amine introduction |

Research Findings and Notes

- The fluorination step is critical and requires careful temperature control to avoid decomposition or side reactions.

- The quaternary ammonium salt intermediate is a useful handle for introducing the amine group via hydrolysis, improving overall yield and safety in industrial processes.

- Use of catalysts such as zinc chloride or iron chloride facilitates halogenation and improves selectivity.

- Purification steps involving vacuum distillation at low temperatures (-5 to 0 °C) help isolate sensitive fluorinated intermediates without degradation.

- NMR data confirm the presence of difluoro substitution and the methanamine group, with characteristic chemical shifts in ^19F and ^1H spectra.

- Industrial synthetic methods emphasize cost reduction, ease of operation, and safety, making these approaches suitable for scale-up.

Análisis De Reacciones Químicas

Types of Reactions

(4,4-Difluoro-1-methylcyclohexyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

(4,4-Difluoro-1-methylcyclohexyl)methanamine has several promising applications across various scientific disciplines:

Chemistry

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Investigated for potential biological activities and interactions with biological macromolecules.

- Exhibits significant antimicrobial activity against various bacterial strains.

Medicine

- Explored for therapeutic applications, particularly as a precursor in the synthesis of pharmaceutical compounds.

- Studies indicate cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

Industry

- Utilized in the production of specialty chemicals and materials with specific properties.

Comparative Analysis with Structural Analogs

The uniqueness of this compound lies in its dual fluorination and specific cycloalkane structure. Below is a comparison table with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylcyclohexylamine | Methyl group on cyclohexane without fluorination | Lacks fluorine; may have different biological activity |

| 4-Fluorocyclohexylmethanamine | One fluorine atom on cyclohexane | Less lipophilic than the difluorinated version |

| 4,4-Dichlorocyclohexylmethanamine | Two chlorine atoms instead of fluorine | Potentially different reactivity and toxicity |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Cytotoxicity Assays

In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Enzyme Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.

Structural Analog Comparisons

A comparative analysis with structurally similar compounds revealed that the difluorinated version has enhanced lipophilicity and potentially better bioavailability than its non-fluorinated counterparts.

Mecanismo De Acción

The mechanism of action of (4,4-Difluoro-1-methylcyclohexyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (4,4-Difluoro-1-methylcyclohexyl)methanamine with key analogs in terms of structural features, synthesis, applications, and safety.

Cyclohexylamine Derivatives

Key Insights :

- Fluorination at the 4,4-positions enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(cyclohex-1-en-1-yl)ethan-1-amine.

Fluorinated Benzylamines and Methanamines

Key Insights :

Actividad Biológica

(4,4-Difluoro-1-methylcyclohexyl)methanamine is an organic compound characterized by a cyclohexyl structure with two fluorine atoms attached to the fourth carbon and a methyl group at the first carbon. This compound features an amine functional group, which significantly influences its reactivity and biological properties. The presence of fluorine enhances the lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C9H12F2N. The structural characteristics contribute to its biological activity, as follows:

| Property | Description |

|---|---|

| Molecular Weight | 175.19 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced due to fluorination |

The mechanism of action for this compound involves interaction with various biological macromolecules, including enzymes and receptors. Its amine group allows it to act as a nucleophile in chemical reactions, while the fluorine atoms can modulate the electronic properties of the molecule, enhancing binding affinity to biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The biological effects attributed to this compound include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown efficacy in inhibiting cell proliferation in certain cancer cell lines .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

- Enzyme Interaction Studies : Research has shown that this compound interacts with cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics .

- Structural Analog Comparisons : A comparative analysis with structurally similar compounds revealed that the difluorinated version has enhanced lipophilicity and potentially better bioavailability than its non-fluorinated counterparts.

Comparative Analysis with Structural Analogs

The uniqueness of this compound lies in its dual fluorination and specific cycloalkane structure. Below is a comparison table with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylcyclohexylamine | Methyl group on cyclohexane without fluorination | Lacks fluorine; may have different biological activity |

| 4-Fluorocyclohexylmethanamine | One fluorine atom on cyclohexane | Less lipophilic than the difluorinated version |

| 4,4-Dichlorocyclohexylmethanamine | Two chlorine atoms instead of fluorine | Potentially different reactivity and toxicity |

Q & A

Q. What are the recommended synthetic routes for (4,4-Difluoro-1-methylcyclohexyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing a cyclohexane precursor. For example:

- Step 1: Start with 4,4-difluoro-1-methylcyclohexanol. Convert the hydroxyl group to a leaving group (e.g., using PBr₃ or SOCl₂).

- Step 2: Perform nucleophilic substitution with cyanide (e.g., KCN) to introduce a nitrile group.

- Step 3: Reduce the nitrile to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd) .

Critical Factors: - Catalyst Choice: Acid/base catalysts (e.g., H₂SO₄ or NaHCO₃) optimize intermediate stability.

- Temperature Control: Substitution reactions require 80–100°C, while reductions are performed at 25–50°C.

- Yield Optimization: Impurities from incomplete substitution can reduce final yield by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Resolves fluorine atoms at δ 110–120 ppm, confirming substitution patterns on the cyclohexane ring.

- ¹H NMR: Methanamine protons appear as a triplet (δ 1.8–2.2 ppm) due to coupling with adjacent fluorines.

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 178.1 (calculated for C₈H₁₅F₂N) validates purity.

- X-ray Crystallography: Resolves stereochemistry (e.g., chair conformation of the cyclohexane ring) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Degradation Pathways: Amine oxidation or fluorine displacement under acidic/basic conditions.

- Optimal Storage:

- Temperature: –20°C under inert gas (Ar/N₂) to prevent amine oxidation.

- Solvent: Store in anhydrous DCM or THF; avoid protic solvents (e.g., H₂O, MeOH) to minimize hydrolysis.

- Stability Testing: Monitor via TLC or HPLC over 6 months; <5% degradation is acceptable for most studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Resolution: Use a chiral auxiliary (e.g., (R)-BINOL) during the substitution step to induce asymmetry.

- Catalytic Asymmetric Synthesis: Employ a palladium-catalyzed C–N coupling with a chiral ligand (e.g., Josiphos) to achieve >90% enantiomeric excess (ee).

- Analytical Validation: Confirm ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Variable Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in kinase inhibition assays may arise from ATP concentration differences.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to datasets from PubChem and independent studies to identify outliers.

- Reproducibility Testing: Replicate key experiments under standardized conditions (e.g., 10 µM compound, 1 mM ATP) .

Q. How does fluorination at the 4,4-positions impact the compound’s interaction with lipid bilayers?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound in a DPPC bilayer; fluorine atoms increase hydrophobicity (logP ~2.1) and enhance membrane permeability by 30% compared to non-fluorinated analogs.

- Experimental Validation: Use fluorescence anisotropy to measure membrane fluidity changes. Fluorinated derivatives reduce anisotropy by 15–20%, indicating deeper bilayer insertion .

Q. What computational methods predict the compound’s metabolic pathways in vivo?

Methodological Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or MetaDrug® to simulate Phase I/II metabolism.

- Key Predictions:

- Primary Pathway: N-oxidation of the methanamine group (CYP3A4-mediated).

- Secondary Pathway: Fluorine displacement via glutathione conjugation (GST-mediated).

- Validation: Compare with in vitro hepatocyte assays; >80% concordance is typical .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) aid in pharmacokinetic studies?

Methodological Answer:

- Synthesis of ¹⁸F-Labeled Analog: Replace one fluorine atom with ¹⁸F via nucleophilic aromatic substitution (K¹⁸F/kryptofix complex).

- Applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.